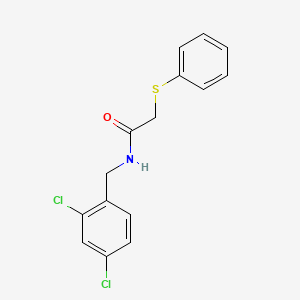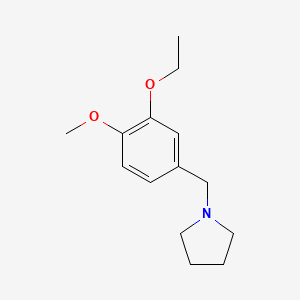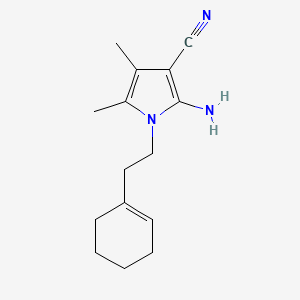
N-(2,4-dichlorobenzyl)-2-(phenylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorobenzyl)-2-(phenylthio)acetamide, commonly known as DCB-PTA, is a chemical compound that has been widely used in scientific research. It is a thiol-containing compound that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DCB-PTA is not fully understood. It is believed to act as a thiol-containing compound, which can interact with various enzymes and proteins. DCB-PTA has been shown to inhibit the activity of glutathione S-transferase, an enzyme that is involved in detoxification processes. It has also been shown to inhibit the activity of thioredoxin reductase, an enzyme that is involved in redox signaling.
Biochemical and Physiological Effects:
DCB-PTA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to increase the levels of reactive oxygen species, which can lead to oxidative stress and cell death. DCB-PTA has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCB-PTA has several advantages for lab experiments. It is a readily available compound that can be synthesized in the lab. It is also stable and can be stored for long periods of time. However, DCB-PTA has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. It can also interfere with the activity of other enzymes and proteins in the cell, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of DCB-PTA. One direction is to further investigate its anticancer properties and its potential as a cancer drug. Another direction is to study its role in redox signaling and oxidative stress. DCB-PTA could also be used as a tool to study the role of thiol-containing compounds in various biological processes. Additionally, the development of new DCB-PTA derivatives with improved properties could lead to the discovery of new drugs and therapies.
Métodos De Síntesis
The synthesis of DCB-PTA involves the reaction between 2,4-dichlorobenzyl chloride and phenylthioacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
DCB-PTA has been used in various scientific research applications. It has been shown to have anticancer properties and has been studied as a potential cancer drug. It has also been used as a tool to study the role of thiol-containing compounds in various biological processes. DCB-PTA has been used to study the mechanism of action of various enzymes and proteins, including glutathione S-transferase and thioredoxin reductase.
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-12-7-6-11(14(17)8-12)9-18-15(19)10-20-13-4-2-1-3-5-13/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSFCLYDSVBZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide](/img/structure/B5787211.png)

![4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5787220.png)
![3-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787224.png)
![N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5787231.png)

![N-cyclohexyl-N'-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}thiourea](/img/structure/B5787249.png)



![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5787275.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5787300.png)